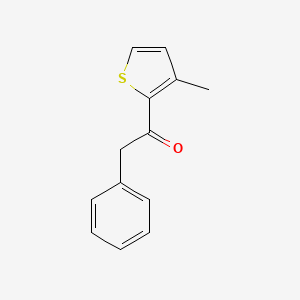![molecular formula C11H17N3O3 B1525847 2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid CAS No. 1178852-34-0](/img/structure/B1525847.png)
2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid
Descripción general
Descripción
“2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid” is a chemical compound with the CAS Number: 1178852-34-0 . Its IUPAC name is {4-[(3,3-dimethylbutanoyl)amino]-1H-pyrazol-1-yl}acetic acid . The molecular weight of this compound is 239.27 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H17N3O3/c1-11(2,3)4-9(15)13-8-5-12-14(6-8)7-10(16)17/h5-6H,4,7H2,1-3H3,(H,13,15)(H,16,17) .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis and Bioassay Screening of Dimeric Organotin Derivatives :
- Researchers synthesized dimeric bis[dicarboxylatotetraorganodistannoxanes] using bis(pyrazol-1-yl)acetic acid and observed their structural characteristics. The compounds exhibited certain cytotoxicities for Hela cells in vitro, suggesting potential applications in biochemical research and drug development (Wen et al., 2005).
Characterization and Fluorescent Property of Pyrazolines :
- A series of 1,3,5-triaryl-2-pyrazolines were synthesized and characterized. Their fluorescent properties in the blue region of the visible spectrum indicate potential applications in material science and photophysics (Hasan et al., 2011).
Catalytic and Corrosion Inhibition Applications
Ammoxidation of Alcohols using Cu(II)/pypzacac Complexes :
- The study explored the use of pyrazol-1-ylacetic acid derivatives in catalyzing the ammoxidation of alcohols to nitriles and aerobic oxidation of alcohols to aldehydes in water. This has implications in green chemistry and industrial applications (Xie et al., 2014).
Corrosion Inhibitors for Mild Steel in Acidic Media :
- Pyrazoline derivatives, closely related to pyrazol-1-ylacetic acid, were studied as corrosion inhibitors for mild steel, demonstrating significant effectiveness. This research has practical applications in material science and engineering (Lgaz et al., 2018).
Biological and Medicinal Applications
Analgesic and Anti-Inflammatory Activities of Pyrazolone Derivatives :
- Research into pyrazolone derivatives, structurally related to pyrazol-1-ylacetic acid, revealed their potential as analgesic and anti-inflammatory agents, suggesting applications in pharmaceutical development (Şüküroğlu et al., 2005).
Anti-Tumor Activity of Silver Complexes with Pyrazol-1-ylacetate Derivatives :
- Novel silver complexes based on bis(pyrazol-1-yl)acetic acid derivatives demonstrated significant in vitro antitumor activity, indicating their potential in cancer therapy research (Pellei et al., 2023).
Propiedades
IUPAC Name |
2-[4-(3,3-dimethylbutanoylamino)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)4-9(15)13-8-5-12-14(6-8)7-10(16)17/h5-6H,4,7H2,1-3H3,(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBUAVBNICMFJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CN(N=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





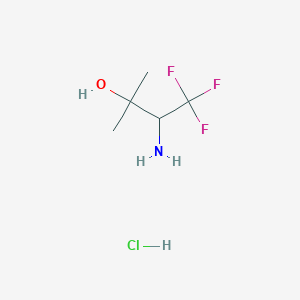
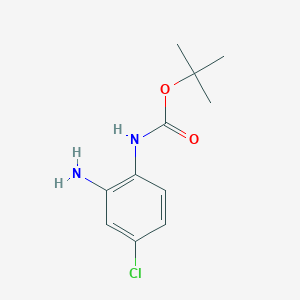

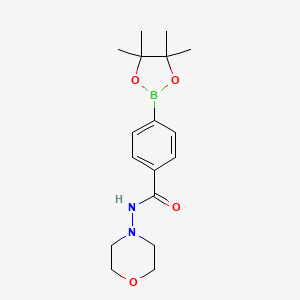
![2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B1525775.png)



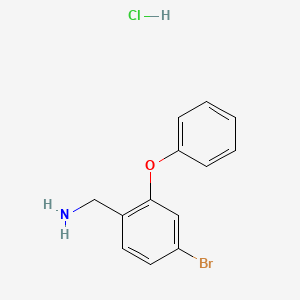
![2-[(3-Bromophenyl)methyl]butanoic acid](/img/structure/B1525784.png)
